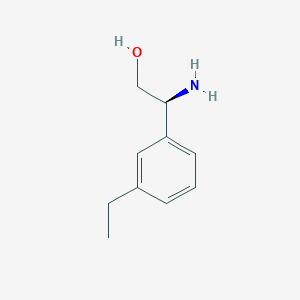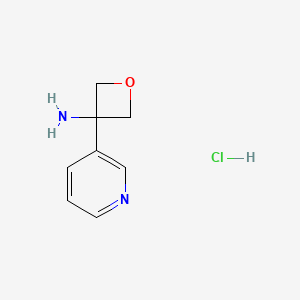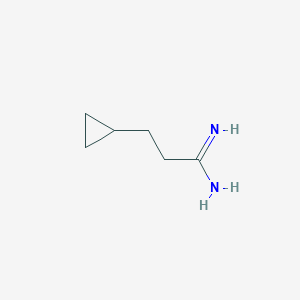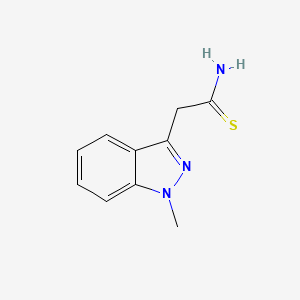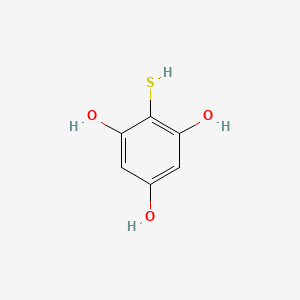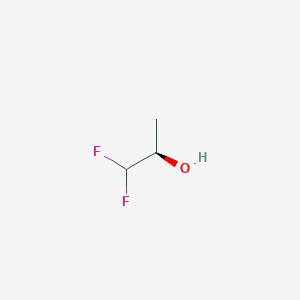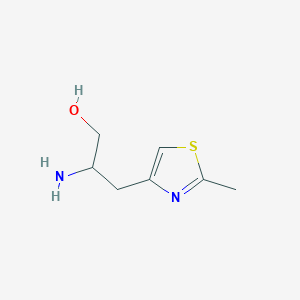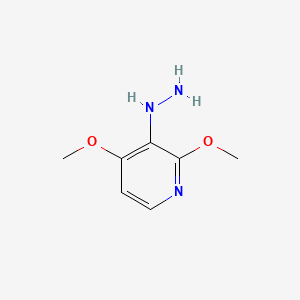
3-Hydrazineyl-2,4-dimethoxypyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Hydrazinyl-2,4-dimethoxypyridine is a heterocyclic organic compound that features a pyridine ring substituted with hydrazinyl and methoxy groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydrazinyl-2,4-dimethoxypyridine typically involves the nucleophilic substitution of halogen atoms in pyridine derivatives with hydrazine hydrate. One common method is the reaction of 2,4-dimethoxypyridine with hydrazine hydrate in a solvent such as ethanol or acetonitrile at elevated temperatures . The reaction conditions, including temperature and solvent choice, can significantly influence the yield and purity of the product.
Industrial Production Methods
Industrial production methods for 3-hydrazinyl-2,4-dimethoxypyridine are not well-documented in the literature. the general approach would likely involve optimizing the synthetic route for large-scale production, focusing on cost-effectiveness, safety, and environmental considerations.
Análisis De Reacciones Químicas
Types of Reactions
3-Hydrazinyl-2,4-dimethoxypyridine can undergo various chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds.
Reduction: The compound can be reduced to form hydrazones or other reduced derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens or nucleophiles can be used to substitute the methoxy groups.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydrazinyl group can yield azo compounds, while substitution reactions can introduce various functional groups into the pyridine ring.
Aplicaciones Científicas De Investigación
3-Hydrazinyl-2,4-dimethoxypyridine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.
Industry: It can be used in the synthesis of materials with specific properties, such as dyes and polymers.
Mecanismo De Acción
The mechanism of action of 3-hydrazinyl-2,4-dimethoxypyridine involves its interaction with molecular targets through its hydrazinyl and methoxy groups. These functional groups can participate in various biochemical pathways, including enzyme inhibition and receptor binding. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
2-Hydrazinopyridine: Similar structure but lacks the methoxy groups.
3,4-Dimethoxypyridine: Similar structure but lacks the hydrazinyl group.
Hydrazinyl 1,2,4-triazoles: Compounds with similar hydrazinyl functionality but different ring structures.
Uniqueness
3-Hydrazinyl-2,4-dimethoxypyridine is unique due to the presence of both hydrazinyl and methoxy groups on the pyridine ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C7H11N3O2 |
|---|---|
Peso molecular |
169.18 g/mol |
Nombre IUPAC |
(2,4-dimethoxypyridin-3-yl)hydrazine |
InChI |
InChI=1S/C7H11N3O2/c1-11-5-3-4-9-7(12-2)6(5)10-8/h3-4,10H,8H2,1-2H3 |
Clave InChI |
OLDMSPSBTCFSHF-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C(=NC=C1)OC)NN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




